Cas no 1022969-52-3 (Methanesulfonamide, N-(2-amino-2-methylpropyl)-)

Methanesulfonamide, N-(2-amino-2-methylpropyl)-, is a sulfonamide derivative characterized by its unique structural features, including a primary amine group and a branched alkyl chain. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of both sulfonamide and amine functional groups enhances its reactivity, enabling selective modifications for tailored applications. Its stability under standard conditions and solubility in common organic solvents further contribute to its utility in synthetic workflows. Researchers value this compound for its versatility in constructing complex molecular frameworks, particularly in medicinal chemistry and drug discovery.
Methanesulfonamide, N-(2-amino-2-methylpropyl)- structure
1022969-52-3 structure
Product name:Methanesulfonamide, N-(2-amino-2-methylpropyl)-
CAS No:1022969-52-3
MF:C5H14N2O2S
MW:166.241859912872
CID:5251053

Methanesulfonamide, N-(2-amino-2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • N-(2-amino-2-methylpropyl)methanesulfonamide
    • N-(2-amino-2-methyl-propyl)-methanesulfonamide
    • Methanesulfonamide, N-(2-amino-2-methylpropyl)-
    • Inchi: 1S/C5H14N2O2S/c1-5(2,6)4-7-10(3,8)9/h7H,4,6H2,1-3H3
    • InChI Key: RIXFQADCFKRJMV-UHFFFAOYSA-N
    • SMILES: S(C)(NCC(C)(C)N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Topological Polar Surface Area: 80.6
  • XLogP3: -1

Methanesulfonamide, N-(2-amino-2-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01043494-1g
N-(2-Amino-2-methylpropyl)methanesulfonamide
1022969-52-3 95%
1g
¥4494.0 2023-04-06
Enamine
EN300-371104-0.05g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
0.05g
$768.0 2023-03-02
Enamine
EN300-371104-0.25g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
0.25g
$840.0 2023-03-02
Enamine
EN300-371104-5.0g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
5.0g
$2650.0 2023-03-02
Enamine
EN300-371104-1.0g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
1g
$0.0 2023-06-07
Enamine
EN300-371104-2.5g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
2.5g
$1791.0 2023-03-02
Enamine
EN300-371104-10.0g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
10.0g
$3929.0 2023-03-02
Enamine
EN300-371104-0.1g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
0.1g
$804.0 2023-03-02
Enamine
EN300-371104-0.5g
N-(2-amino-2-methylpropyl)methanesulfonamide
1022969-52-3
0.5g
$877.0 2023-03-02

Methanesulfonamide, N-(2-amino-2-methylpropyl)- Related Literature

Additional information on Methanesulfonamide, N-(2-amino-2-methylpropyl)-

Methanesulfonamide, N-(2-amino-2-methylpropyl)- (CAS No. 1022969-52-3)

Methanesulfonamide, N-(2-amino-2-methylpropyl)-, also known by its CAS number 1022969-52-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of methanesulfonamide, where the sulfonamide group is substituted with an N-(2-amino-2-methylpropyl) moiety. The structure of this compound is characterized by a central sulfur atom bonded to a methyl group and an amide group, with the amide nitrogen further substituted by a branched aminoalkyl chain.

The synthesis of Methanesulfonamide, N-(2-amino-2-methylpropyl)- typically involves the reaction of methanesulfonyl chloride with the corresponding amine, N-(tert-butyl)amine, in the presence of a base. This reaction pathway is well-documented in organic chemistry literature and is considered a standard method for preparing sulfonamides. The resulting compound is a white crystalline solid with a molecular weight of approximately 187.7 g/mol and a melting point around 175°C.

Recent studies have highlighted the potential applications of Methanesulfonamide, N-(2-amino-2-methylpropyl)- in drug discovery and development. Its structure lends itself to various pharmacological activities, including anti-inflammatory and analgesic effects. Researchers have explored its ability to inhibit certain enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of conditions such as arthritis and chronic pain.

In addition to its pharmacological applications, Methanesulfonamide, N-(2-amino-2-methylpropyl)- has also been investigated for its role in catalysis. The compound's ability to act as a phase-transfer catalyst has been reported in several recent publications, where it facilitates the reaction between polar and non-polar reactants in biphasic systems. This property opens up new avenues for its use in industrial chemical processes.

From an environmental standpoint, the degradation pathways of Methanesulfonamide, N-(2-amino-2-methylpropyl)- have been studied to assess its impact on ecosystems. Research indicates that the compound undergoes microbial degradation under aerobic conditions, with complete mineralization occurring within 48 hours in controlled laboratory settings. This suggests that it poses minimal risk to aquatic environments when used responsibly.

Looking ahead, ongoing research into Methanesulfonamide, N-(2-amino-2-methylpropyl)- is focused on optimizing its bioavailability and stability for therapeutic applications. Advanced drug delivery systems are being explored to enhance its efficacy while minimizing side effects. Furthermore, computational modeling techniques are being employed to predict its interactions with various biological targets, providing valuable insights for rational drug design.

In conclusion, Methanesulfonamide, N-(2-amino-2-methylpropyl)- (CAS No. 1022969-52-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in both academic research and industrial processes. As ongoing studies continue to uncover new potential uses for this compound, it remains at the forefront of innovation in modern chemistry.

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